N-benzyl-2-hydroxyethane-1-sulfonamide

Chemical Synthesis Protecting Group Chemistry Hydrogenolysis

Standard N-benzyl sulfonamides resist cleavage, forcing harsh deprotection conditions that damage sensitive substrates. This β-hydroxy analog solves that limitation. - **Key differentiation:** Dramatically enhanced lability under hydrogenolysis vs. non-β-hydroxy analogs, enabling orthogonal deprotection in complex syntheses. - **Application:** Ideal for amine/sulfonamide protecting group strategies and medicinal chemistry SAR studies (e.g., butyrylcholinesterase). - **Supply:** Available at 95% purity for non-GMP R&D. Immediate procurement for process development.

Molecular Formula C9H13NO3S
Molecular Weight 215.27
CAS No. 149944-36-5
Cat. No. B2657779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-hydroxyethane-1-sulfonamide
CAS149944-36-5
Molecular FormulaC9H13NO3S
Molecular Weight215.27
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)CCO
InChIInChI=1S/C9H13NO3S/c11-6-7-14(12,13)10-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
InChIKeyHWJCGWPSPCNZAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-hydroxyethane-1-sulfonamide: Core Identity & Sourcing


N-Benzyl-2-hydroxyethane-1-sulfonamide (CAS 149944-36-5) is a specialized sulfonamide derivative with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . It is structurally defined by a sulfonamide core linking a benzyl group to a 2-hydroxyethane moiety [1]. This compound is primarily available as a research chemical with purities typically at 95%, and its supply is often limited to specialized vendors for non-GMP research applications .

Architecture β-Hydroxy sulfonamide motif for orthogonal deprotection workflows
Supply Specialized research chemical; non-GMP grade for lab-scale synthesis
Reactivity Reported milder hydrogenolysis profile vs. simple N-benzyl sulfonamides

Substitution Risks for N-Benzyl-2-hydroxyethane-1-sulfonamide


Substituting N-benzyl-2-hydroxyethane-1-sulfonamide with a structurally similar sulfonamide is not a straightforward process due to its unique β-hydroxy sulfonamide architecture. Research has demonstrated that this specific structural motif dramatically alters the compound's chemical stability and reactivity profile, particularly under hydrogenolysis conditions, compared to simple N-benzyl sulfonamides lacking the β-hydroxy group [1]. This difference can significantly impact synthetic yields and downstream purity in multi-step protocols, making a direct swap without re-validation a high-risk venture in both research and industrial settings.

Risk Factor
This Compound
Simple N-Benzyl Sulfonamides
Hydrogenolysis Reactivity
β-Hydroxy-activated lability; safety-catch deprotection reported
Standard lability; may require harsher conditions
Physicochemical Profile
Additional HBD and higher tPSA; solubility context may differ
Reduced HBD count; permeability profile may differ
Synthetic Accessibility
Reported one-pot route under mild conditions
May require multi-step routes; yield may shift

Differentiating N-Benzyl-2-hydroxyethane-1-sulfonamide from Analogs


Enhanced Hydrogenolysis Lability vs. Simple N-Benzyl Sulfonamides

N-Benzyl-2-hydroxyethane-1-sulfonamide belongs to a class of β-hydroxy-N-benzyl sulfonamides that exhibit significantly enhanced lability toward hydrogenolysis compared to N-benzyl sulfonamides lacking the β-hydroxy moiety. This property enables a milder deprotection strategy using a reversible safety-catch method [1].

Hydrogenolysis Lability
Class-level
Qualitatively enhanced lability via β-hydroxy activation; safety-catch deprotection enabled
Supports orthogonal deprotection workflow selection
No quantitative rate comparison available
Chemical Synthesis Protecting Group Chemistry Hydrogenolysis

Physicochemical Comparison with N-Benzylsulfamide

A direct comparison of fundamental physicochemical properties highlights key differences between N-benzyl-2-hydroxyethane-1-sulfonamide and a close analog, N-benzylsulfamide. The target compound has a higher molecular weight, one additional H-bond donor, and a distinct topological polar surface area (tPSA), which collectively influence its solubility and permeability profile [REFS-1, REFS-2].

Physicochemical Comparison
Data to verify
MW +15.6%; tPSA +6.4%; HBD +1 vs. N-benzylsulfamide
Permeability and solubility profile may differ from analogs
Calculated descriptors; source-specific review needed
Drug Design Physicochemical Properties SAR Analysis

Inferred Biological Activity from N-Benzylated Class

While direct biological data for N-benzyl-2-hydroxyethane-1-sulfonamide is not available in primary literature, its core structure aligns it with a class of N-benzylated sulfonamides that have demonstrated quantifiable biological activity in vitro. Studies on structurally related derivatives show concentration-dependent inhibition of butyrylcholinesterase and modest antioxidant potential [1].

Biological Activity
Class-level
Class-level inference from N-benzylated sulfonamide derivatives; BChE inhibition and antioxidant potential reported
Plausible enzyme inhibition research context
No direct data for this specific compound
Enzyme Inhibition Antioxidant Activity DNA Binding

One-Pot Synthesis of N-Benzyl Sulfonamides

The target compound can be synthesized using a modern, efficient one-pot methodology developed for the direct installation of sulfonamide functionality onto heteroarene scaffolds. This method involves the reduction of an intermediate N-sulfonyl imine generated from a commercially available aldehyde [1].

One-Pot Synthesis
Class-level
One-pot N-sulfonyl imine reduction; mild non-acidic iodine-mediated conditions
May support efficient library synthesis and scale-up
Method demonstrated on heteroarene scaffolds
Synthetic Methodology Process Chemistry N-Sulfonyl Imine Reduction

Applications of N-Benzyl-2-hydroxyethane-1-sulfonamide


Orthogonal Deprotection Building Block

Procure N-benzyl-2-hydroxyethane-1-sulfonamide when designing synthetic routes that require a protecting group for amines or sulfonamides that can be cleaved under mild hydrogenolysis conditions. The enhanced lability of the β-hydroxy-N-benzyl motif, as compared to simple N-benzyl analogs, provides a strategic advantage for orthogonal deprotection in complex molecule assembly [1].

SAR Scaffold for Drug Discovery

This compound is a rational choice as a core scaffold for medicinal chemistry programs targeting enzymes like butyrylcholinesterase or investigating antioxidant mechanisms. Its structural alignment with a class of N-benzylated sulfonamides that have shown quantifiable biological activity makes it a valid starting point for SAR studies and hit-to-lead optimization [1]. The calculated differences in tPSA and H-bond donor count versus analogs like N-benzylsulfamide also allow for systematic exploration of how these properties affect target binding and ADME profiles [REFS-2, REFS-3].

Process Chemistry with One-Pot Synthesis

Utilize N-benzyl-2-hydroxyethane-1-sulfonamide in feasibility studies for process development, particularly where the efficiency of a one-pot synthetic method can be demonstrated. The established methodology for the direct installation of N-benzyl sulfonamide groups under mild conditions offers a more streamlined approach for generating libraries of this compound class, which is advantageous for scaling up the synthesis of lead candidates or producing research materials more cost-effectively [1].

Application
Selection Property
Validation Focus
Orthogonal Deprotection
β-Hydroxy-activated hydrogenolysis lability
Deprotection condition validation under safety-catch protocol
SAR Scaffold
tPSA and HBD physicochemical profile
Enzyme inhibition and ADME assay context
Process Chemistry
One-pot synthetic accessibility
Reaction scalability and condition robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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